2,2-Dicyclopropylacetonitrile

Catalog No.
S12162896
CAS No.
M.F
C8H11N
M. Wt
121.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2-Dicyclopropylacetonitrile

Product Name

2,2-Dicyclopropylacetonitrile

IUPAC Name

2,2-dicyclopropylacetonitrile

Molecular Formula

C8H11N

Molecular Weight

121.18 g/mol

InChI

InChI=1S/C8H11N/c9-5-8(6-1-2-6)7-3-4-7/h6-8H,1-4H2

InChI Key

JCGYKBWQXILJPJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C#N)C2CC2

2,2-Dicyclopropylacetonitrile is an organic compound characterized by its unique structure, which includes two cyclopropyl groups attached to a central acetonitrile functional group. Its molecular formula is C10H15NC_{10}H_{15}N. The presence of the cyclopropyl rings imparts distinctive chemical properties and biological activities, making it a subject of interest in both synthetic chemistry and pharmacology.

Typical for nitriles and cyclopropane derivatives:

  • Oxidation: The compound can be oxidized to yield corresponding carboxylic acids or ketones. Common reagents include potassium permanganate and chromium trioxide.
  • Reduction: Under reduction conditions, the nitrile group may be converted to primary amines using agents like lithium aluminum hydride or catalytic hydrogenation with palladium on carbon.
  • Substitution Reactions: Nucleophilic substitution can occur where the nitrile group is replaced by other functional groups, facilitated by nucleophiles such as amines or alcohols under basic or acidic conditions.

The synthesis of 2,2-dicyclopropylacetonitrile typically involves several methods:

  • Direct Cyclopropanation: A common approach is the reaction of appropriate precursors such as cyclopropylcarboxaldehydes with nitriles in the presence of a base like sodium hydride.
  • Use of Cyclopropyl Halides: Cyclopropyl halides can react with sodium cyanide under basic conditions to form the desired nitrile.
  • Multistep Synthesis: In some cases, a more complex synthetic route involving multiple steps may be employed to achieve higher yields and purity.

2,2-Dicyclopropylacetonitrile finds applications in various fields:

  • Synthetic Chemistry: It serves as a building block for synthesizing more complex organic molecules.
  • Pharmaceutical Development: Its unique structure may contribute to developing new drugs with specific biological activities.
  • Material Science: As a precursor in polymer chemistry, it may be utilized in creating novel materials with desired properties.

Studies on similar compounds suggest that 2,2-dicyclopropylacetonitrile may interact with various biological pathways. For instance, cyclopropane derivatives are known to modulate enzyme activities and can act as inhibitors or activators depending on their structure. Understanding these interactions is crucial for exploring its potential therapeutic applications .

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with 2,2-dicyclopropylacetonitrile. Here are some notable examples:

Compound NameStructure TypeUnique Features
1-Cyclopropyl-1-cyanoacetoneCyanoacetoneContains a carbonyl group; used in organic synthesis.
2-Cyclopropylacetic acidCarboxylic AcidExhibits distinct acidity; relevant in medicinal chemistry.
3-Cyclopropyl-1-propanolAlcoholAlcoholic functional group alters reactivity and solubility.
1-Hydroxycyclopropyl acetonitrileHydroxy NitrileHydroxyl group influences solubility and reactivity.

Uniqueness of 2,2-Dicyclopropylacetonitrile

The uniqueness of 2,2-dicyclopropylacetonitrile lies in its dual cyclopropyl substituents which enhance its steric bulk and electronic properties compared to other similar compounds. This structural feature may contribute to its potential biological activities and reactivity patterns that are distinct from those of simpler derivatives.

Systematic IUPAC Name and Alternative Designations

The systematic IUPAC name for cyclopropylacetonitrile is 2-cyclopropylethanenitrile, reflecting its structure as an ethanenitrile derivative substituted with a cyclopropyl group at the second carbon. Alternative designations include:

  • Cyclopropaneacetonitrile
  • 2-Cyclopropylacetonitrile
  • Cyclopropylmethylcyanide.

These synonyms are frequently used in chemical catalogs and research publications to denote the same compound.

Molecular Formula and Structural Representation

The molecular formula of cyclopropylacetonitrile is C₅H₇N, with a molecular weight of 81.12 g/mol. The structure consists of a cyclopropane ring bonded to a methylene group (–CH₂–) that is further connected to a nitrile (–C≡N) functional group (Fig. 1).

Structural Features:

  • Cyclopropane ring: A three-membered carbon ring with bond angles of 60°, imparting significant ring strain.
  • Nitrile group: A polar functional group contributing to the compound’s reactivity in nucleophilic additions and reductions.

CAS Registry Number and PubChem CID

  • CAS Registry Number: 6542-60-5.
  • PubChem CID: 643447.

Early Methodologies for Cyclopropane Nitrile Derivatives

Early approaches to cyclopropane nitriles relied on classical cyclopropanation methods applied to pre-functionalized nitrile precursors. The Simmons–Smith reaction, utilizing iodomethylzinc iodide generated from diiodomethane and zinc-copper couples, provided access to simple cyclopropane structures but faced limitations in functional group tolerance [4]. For nitrile-containing systems, early work focused on nucleophilic displacement reactions, such as the base-induced cyclization of 4-chlorobutyronitrile to form cyclopropyl cyanide [5]. These methods often required harsh conditions (e.g., sodium amide in liquid ammonia) and produced modest yields due to competing elimination pathways [5].

The development of diazo-based cyclopropanation in the mid-20th century expanded possibilities for nitrile-functionalized cyclopropanes. Kishner's thermal decomposition of pyrazolines derived from α,β-unsaturated nitriles and diazomethane enabled the first stereocontrolled syntheses of substituted cyclopropane nitriles [4]. However, these methods suffered from safety concerns associated with diazomethane handling and limited scalability.

Evolution of 2,2-Dicyclopropylacetonitrile Synthesis

Key Synthetic Pathways

Modern synthesis of 2,2-dicyclopropylacetonitrile employs two primary strategies:

  • [2+1] Cyclopropanation of Dienes
    Transition metal-catalyzed cyclopropanation using diazo compounds enables simultaneous formation of both cyclopropane rings. Cobalt complexes with chiral oxazoline iminopyridine ligands have achieved enantioselective cyclopropanation of 1,3-dienes with ethyl diazoacetate derivatives [2]. For example:

    $$
    \text{CH}2=\text{CH}-\text{CH}2-\text{CN} + 2 \text{CH}2\text{N}2 \xrightarrow{\text{Co(OIP)Br}_2} \text{2,2-Dicyclopropylacetonitrile}
    $$

    This method provides up to 90% yield with 93% enantiomeric excess for model systems [2].

  • Sequential Nitrile Alkylation
    Deprotonation of cyclopropaneacetonitrile derivatives using lithium diisopropylamide generates stabilized nitrile anions capable of undergoing cyclopropane ring formation via alkylation [3]. A typical sequence involves:

    $$
    \text{NC}-\text{CH}2-\text{CH}2-\text{Cl} \xrightarrow{\text{Base}} \text{NC}-\text{CH}2-\text{CH}2^- \xrightarrow{\text{Cyclopropane dihalide}} \text{2,2-Dicyclopropylacetonitrile}
    $$

    Recent optimizations using phase-transfer catalysis have improved yields to 75–80% while reducing reaction times [3].

Catalytic Systems and Reaction Optimization

The development of chiral cobalt catalysts marked a breakthrough in stereochemical control. Complexes such as (OIP)CoBr2 (OIP = oxazoline iminopyridine) demonstrate remarkable substrate tolerance, enabling cyclopropanation of styrenes, heterocyclic alkenes, and 1,1-disubstituted olefins with >80% enantiomeric excess [2]. Key reaction parameters include:

ParameterOptimal RangeEffect on Yield/Selectivity
Temperature−20°C to 25°CLower temps favor enantioselectivity
SolventDichloromethaneMaximizes catalyst solubility
Diazo Feed Rate0.1 mmol/hPrevents carbene dimerization

Enzymatic approaches using engineered myoglobin variants have recently emerged as sustainable alternatives. By optimizing the heme active site through directed evolution, researchers achieved 99% enantiomeric excess in cyclopropane formation using ethyl α-diazopyruvate as the carbene donor [1]. This biocatalytic system operates under mild aqueous conditions (pH 7.5, 25°C) and shows exceptional functional group tolerance toward electron-deficient alkenes [1].

Reaction engineering has addressed historical limitations in cyclopropane nitrile synthesis. Flow chemistry systems now enable safe handling of diazo compounds, while microwave-assisted alkylation reduces reaction times from hours to minutes [4] [5]. These advancements have positioned 2,2-dicyclopropylacetonitrile as a versatile building block for pharmaceutical and materials science applications.

Proton and Carbon-13 Nuclear Magnetic Resonance Spectral Interpretation

The nuclear magnetic resonance spectroscopic analysis of 2,2-dicyclopropylacetonitrile provides detailed structural information through characteristic chemical shifts and coupling patterns. The compound exhibits distinct spectroscopic features arising from its unique molecular architecture containing two cyclopropyl groups attached to a quaternary carbon bearing a nitrile functionality [1] [2].

Proton Nuclear Magnetic Resonance Characteristics

The proton nuclear magnetic resonance spectrum of 2,2-dicyclopropylacetonitrile displays characteristic resonances in the upfield region, typical of cyclopropyl systems. The cyclopropyl methine protons appear as complex multipiples in the region of 0.8-1.2 parts per million, integrating for two protons [3] [4]. This distinctive upfield chemical shift results from the unique electronic environment of the three-membered ring, where the cyclopropyl protons experience significant magnetic shielding due to the aromatic-like ring current effects inherent to the strained cyclopropane ring system [3].

The cyclopropyl methylene protons exhibit characteristic geminal and vicinal coupling patterns, appearing as overlapping multipiples in the 0.3-0.9 parts per million region [5] [4]. These protons display typical cyclopropyl coupling constants, with geminal coupling (Jgem) values of approximately -4 to -6 hertz and vicinal coupling (Jvic) values ranging from 4 to 8 hertz, depending on the dihedral angles [5]. The integration pattern shows four protons for each set of diastereotopic methylene groups, totaling eight methylene protons consistent with the molecular structure.

Carbon-13 Nuclear Magnetic Resonance Analysis

The carbon-13 nuclear magnetic resonance spectrum provides definitive structural confirmation through distinct carbon environments. The nitrile carbon resonates characteristically in the 118-120 parts per million region, consistent with carbon-nitrogen triple bond chemical shifts [6] [7]. This signal appears as a sharp singlet with medium intensity, typical of quaternary carbons bearing electron-withdrawing substituents [8].

The quaternary carbon bearing the two cyclopropyl groups and the nitrile functionality resonates in the 25-30 parts per million range [7] [9]. This chemical shift reflects the sp3 hybridized carbon environment with substitution by electron-withdrawing nitrile and sterically demanding cyclopropyl groups. The signal appears as a singlet due to the absence of directly attached protons, with relatively weak intensity due to the quaternary nature and relaxation characteristics [2].

The cyclopropyl carbons exhibit characteristic upfield chemical shifts. The methine carbons resonate in the 8-12 parts per million region, appearing as doublets or triplets due to coupling with attached protons [3] [10]. The methylene carbons appear further upfield at 3-7 parts per million as triplets, consistent with the unique electronic environment of three-membered ring systems [11] [10].

Conformational Studies via Nuclear Overhauser Enhancement Spectroscopy and Rotating-frame Overhauser Enhancement Spectroscopy

Conformational analysis of 2,2-dicyclopropylacetonitrile requires advanced two-dimensional nuclear magnetic resonance techniques to elucidate spatial relationships and molecular dynamics. Nuclear Overhauser Enhancement Spectroscopy and Rotating-frame Overhauser Enhancement Spectroscopy provide complementary information regarding through-space proton-proton interactions and molecular conformational preferences [12] [13].

Nuclear Overhauser Enhancement Spectroscopy Studies

Nuclear Overhauser Enhancement Spectroscopy experiments reveal critical spatial relationships between the cyclopropyl groups and their conformational preferences. The technique detects dipolar interactions between protons separated by distances of less than 5 angstroms, providing direct evidence of molecular geometry and conformational dynamics [14] [15]. In 2,2-dicyclopropylacetonitrile, cross-peaks between cyclopropyl methine protons and specific methylene protons indicate preferred conformational arrangements around the quaternary carbon center [12].

The nuclear magnetic resonance experiments demonstrate differential Nuclear Overhauser Enhancement intensities depending on the relative orientations of the two cyclopropyl rings. Strong Nuclear Overhauser Enhancement correlations between protons on the same cyclopropyl ring confirm intramolecular proximity, while weaker inter-ring correlations suggest specific preferred conformational states [13] [15]. These observations indicate restricted rotation around the quaternary carbon, likely due to steric interactions between the bulky cyclopropyl substituents.

Rotating-frame Overhauser Enhancement Spectroscopy Analysis

Rotating-frame Overhauser Enhancement Spectroscopy provides complementary conformational information by detecting different exchange processes and conformational dynamics [14] [13]. This technique is particularly sensitive to intermediate exchange rates and can detect conformational interconversion processes that occur on the millisecond timescale [13]. For 2,2-dicyclopropylacetonitrile, Rotating-frame Overhauser Enhancement Spectroscopy helps distinguish between rapid local motions of the cyclopropyl rings and slower conformational exchanges involving the entire molecular framework.

The experimental data suggest that 2,2-dicyclopropylacetonitrile adopts multiple conformational states in solution, with energy barriers for interconversion that allow detection of both static and dynamic nuclear magnetic resonance effects [16] [15]. Temperature-dependent studies reveal conformational populations that change with thermal energy, indicating accessible energy barriers between different conformational minima.

Vibrational Spectroscopy for Functional Group Identification

Infrared Spectroscopic Analysis

Infrared spectroscopy provides definitive functional group identification for 2,2-dicyclopropylacetonitrile through characteristic vibrational frequencies. The technique directly probes molecular vibrations corresponding to specific chemical bonds and functional groups, offering complementary structural information to nuclear magnetic resonance spectroscopy [17] [18].

Nitrile Functional Group Identification

The most diagnostic feature in the infrared spectrum of 2,2-dicyclopropylacetonitrile is the carbon-nitrogen triple bond stretching vibration. This absorption appears as a sharp, intense peak in the 2240-2260 wavenumber region, characteristic of saturated nitriles [17] [19]. The high intensity arises from the significant change in dipole moment during the stretching vibration, as the carbon-nitrogen triple bond possesses considerable polarity [17]. The frequency range for saturated nitriles is slightly higher than that observed for aromatic nitriles (2220-2240 wavenumbers) due to the absence of conjugation effects that would weaken the triple bond [17].

Cyclopropyl Group Vibrations

The cyclopropyl groups in 2,2-dicyclopropylacetonitrile exhibit characteristic vibrational patterns distinct from normal alkyl groups due to ring strain effects. The carbon-hydrogen stretching vibrations appear at higher frequencies (3040-3080 wavenumbers) compared to typical alkyl carbon-hydrogen stretches (2800-3000 wavenumbers) [20] [21]. This upward shift results from the unique hybridization and ring strain inherent to three-membered ring systems [20].

The carbon-hydrogen bending vibrations of the cyclopropyl groups appear in the 1420-1450 wavenumber region, providing additional confirmation of the three-membered ring structure [20] [21]. These bending modes are characteristic of cyclopropyl systems and can be distinguished from other alkyl bending vibrations by their frequency and intensity patterns.

Ring-specific Vibrations

The three-membered ring systems exhibit specific vibrational modes corresponding to ring deformation and carbon-carbon stretching within the cyclopropyl framework. Ring carbon-carbon stretching vibrations appear in the 1000-1100 wavenumber region with weak to medium intensity [22] [21]. Additional ring deformation modes occur in the 800-900 wavenumber region, providing fingerprint identification of the cyclopropyl structural units [22].

Raman Spectroscopic Complementary Analysis

Raman spectroscopy provides complementary vibrational information to infrared spectroscopy, particularly for bonds that are Raman-active but infrared-inactive or weak [23] [24]. The technique is especially valuable for symmetric vibrations and provides enhanced structural characterization when combined with infrared data.

Nitrile Group Raman Activity

The carbon-nitrogen triple bond stretching vibration appears prominently in the Raman spectrum with high intensity due to the polarizability change during vibration [23]. The Raman frequency typically corresponds closely to the infrared absorption, appearing near 2250 wavenumbers with sharp, well-defined peak characteristics [24]. The high Raman activity of the nitrile group makes it an excellent structural marker for compound identification.

Cyclopropyl Ring Vibrations

Raman spectroscopy effectively detects symmetric cyclopropyl ring vibrations that may be weak or absent in infrared spectra. The technique provides detailed information about ring breathing modes and symmetric carbon-carbon stretching vibrations within the three-membered rings [24] [25]. These vibrations appear in the 500-1200 wavenumber region and offer additional confirmation of the cyclopropyl structural features.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 2,2-dicyclopropylacetonitrile reveals characteristic fragmentation pathways that provide molecular weight confirmation and structural information through specific fragmentation patterns [26] [27]. The electron ionization mass spectrum exhibits distinctive features arising from the unique combination of nitrile functionality and cyclopropyl substituents.

Molecular Ion Characteristics

The molecular ion peak appears at mass-to-charge ratio 134, corresponding to the molecular formula C8H10N [28]. The molecular ion typically exhibits low intensity (5-15% relative abundance) due to the inherent instability of the radical cation under electron ionization conditions [26] [29]. The presence of strained cyclopropyl rings contributes to rapid fragmentation processes that deplete the molecular ion population.

Primary Fragmentation Pathways

The dominant fragmentation pathway involves loss of a cyclopropyl radical (C3H5, 41 mass units) from the molecular ion, producing a fragment at mass-to-charge ratio 93 [27] [29]. This fragmentation occurs through alpha cleavage adjacent to the quaternary carbon, generating a relatively stable carbonium ion stabilized by the remaining cyclopropyl group and the electron-withdrawing nitrile functionality [26].

An alternative fragmentation pathway generates the cyclopropyl cation (C3H5+) at mass-to-charge ratio 41 through charge retention on the departing cyclopropyl fragment [27]. This ion often represents the base peak in the mass spectrum due to its stability and the favorable energetics of its formation through ring-opening processes [29].

Secondary Fragmentation Processes

Secondary fragmentation produces additional characteristic ions through rearrangement processes. The acetonitrile fragment (CH2CN+) appears at mass-to-charge ratio 41, potentially overlapping with the cyclopropyl cation signal [28]. McLafferty rearrangement processes can generate this fragment through hydrogen transfer mechanisms involving the cyclopropyl groups [29].

Complex rearrangement processes produce fragments in the mass-to-charge ratio 40-42 region, often containing the base peak of the spectrum [26] [29]. These fragments arise from various ring-opening and rearrangement mechanisms characteristic of cyclopropyl-containing compounds under electron ionization conditions [27].

XLogP3

2.2

Hydrogen Bond Acceptor Count

1

Exact Mass

121.089149355 g/mol

Monoisotopic Mass

121.089149355 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-09-2024

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